molecular formula C14H10FN3O B11814774 2-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline

2-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11814774
M. Wt: 255.25 g/mol
InChI Key: DPVOTWOGIHLEMS-UHFFFAOYSA-N
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Description

2-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline moiety. One common method is the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. The final step involves coupling the oxadiazole derivative with aniline under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

2-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline: Lacks the fluorine atom, which can affect its reactivity and properties.

    2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline: Has the fluorine atom in a different position, potentially altering its chemical behavior.

Uniqueness

The presence of the fluorine atom in 2-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline can enhance its stability, lipophilicity, and ability to participate in specific interactions, making it unique compared to similar compounds .

Properties

Molecular Formula

C14H10FN3O

Molecular Weight

255.25 g/mol

IUPAC Name

2-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C14H10FN3O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H,16H2

InChI Key

DPVOTWOGIHLEMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3F)N

Origin of Product

United States

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